3-Pyridinecarboxylic acid, 2-(4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-5-propyl- is a chemical compound with the CAS Registry Number 355841-28-0. It is classified as a pyridine derivative and an imidazole derivative, which indicates its significance in medicinal chemistry and potential applications in pharmaceuticals. The molecular formula is , and its molecular mass is approximately 261.28 g/mol .
The synthesis of 3-Pyridinecarboxylic acid, 2-(4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-5-propyl- typically involves multi-step organic reactions. Key methods may include:
Technical details regarding specific reagents, conditions (temperature, solvent), and yields would depend on the exact synthetic route chosen.
The compound features a complex structure characterized by:
The structural representation can be summarized using various notations:
InChI=1S/C13H15N3O3/c1-7(2)13(3)12(19)15-10(16-13)9-8(11(17)18)5-4-6-14-9/h4-7H,1-3H3,(H,17,18)(H,15,16,19)/t13-/m0/s1
C(O)(=O)C1=C(C=2N[C@]([C@@H](C)C)(C)C(=O)N2)N=CC=C1
The compound's molecular geometry can be analyzed using computational methods to predict bond angles and lengths, which are crucial for understanding its reactivity and interactions.
The compound may participate in various chemical reactions typical for carboxylic acids and nitrogen-containing heterocycles:
Technical details such as reaction conditions (e.g., temperature, catalysts) and mechanisms would be essential for understanding these processes.
The mechanism of action of 3-Pyridinecarboxylic acid derivatives often relates to their biological activity. For instance:
Data regarding binding affinities and kinetic parameters would be necessary for a comprehensive understanding.
Key physical properties include:
Relevant chemical properties include:
These properties are crucial for predicting behavior in biological systems and environmental contexts.
3-Pyridinecarboxylic acid, 2-(4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-5-propyl- has potential applications in several fields:
CAS No.: 12005-75-3
CAS No.: 13568-33-7
CAS No.: 463-82-1
CAS No.:
CAS No.: 51040-17-6